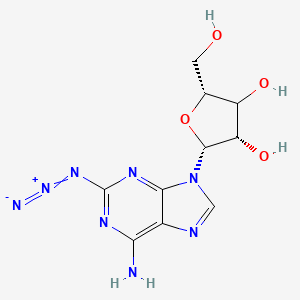

2-Azido-adenosine

Description

Significance of Nucleoside Analogues as Research Tools

Nucleoside analogues are compounds that mimic the structure of natural nucleosides (the building blocks of DNA and RNA) but contain specific chemical alterations to either the sugar or the base component. ontosight.ai These modifications are the key to their utility as research tools. ontosight.aimdpi.com By virtue of their structural similarity, these analogues can be recognized and processed by cellular enzymes involved in nucleic acid synthesis and metabolism. ontosight.aiescholarship.org

However, their chemical differences can lead to specific outcomes, such as terminating the growth of a DNA or RNA chain, or introducing a unique functional group for further manipulation. ontosight.ai This allows researchers to:

Interfere with biological processes : They can act as inhibitors of enzymes that utilize natural nucleosides, helping to elucidate the mechanisms of these enzymes. ontosight.aiontosight.ai

Probe molecular interactions : Analogues can be used to map the binding sites of proteins on nucleic acids or to study the structure of RNA. escholarship.org

Label and visualize biomolecules : Modified nucleosides can carry reporter tags or bioorthogonal handles, enabling the detection and tracking of nucleic acids within cells. mdpi.com

The ability to synthesize oligonucleotides containing these analogues provides powerful tools for investigating biological mechanisms that would be difficult to study using traditional biochemical methods. escholarship.org Their applications span basic research in molecular biology to the development of therapeutic agents. ontosight.aimdpi.comnih.govresearchgate.net

Overview of Azide-Modified Nucleosides in Contemporary Chemical Biology

Among the various types of nucleoside modifications, the introduction of an azide (B81097) group has become particularly prominent in modern chemical biology. mdpi.comresearchgate.net Azides are small, stable, and generally non-reactive with endogenous functional groups found in living systems, making them excellent bioorthogonal reporters. nih.gov

The primary application of azide-modified nucleosides, including 2-Azidoadenosine (B19884), is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions allow for the efficient and specific covalent attachment of the azide-containing nucleoside to a molecule bearing an alkyne group. acs.org This has enabled a wide range of applications:

Metabolic Labeling : Azide-modified nucleosides can be fed to cells, where they are incorporated into newly synthesized DNA and RNA by the cell's own machinery. mdpi.comresearchgate.net Researchers can then use click chemistry to attach fluorescent dyes or affinity tags to these nascent nucleic acids for visualization or purification. researchgate.net For instance, 2'-azidoadenosine has been shown to be metabolically incorporated into cellular RNA. nih.govrsc.orgresearchgate.net

Bioconjugation : They are used to link nucleic acids to other molecules, such as peptides, drugs, or imaging agents, creating functional bioconjugates. researchgate.net

Probing Enzyme Activity : Azide-modified nucleotide triphosphates, such as 2-Azido-ATP, can be used as substrates or inhibitors to study ATP-binding proteins and ATP-dependent enzymes. ontosight.ai

Despite their utility, the synthesis of azide-modified oligonucleotides can be challenging due to the reactivity of the azide group with some reagents used in standard solid-phase synthesis. nih.govresearchgate.net Consequently, various chemical and biotechnological strategies have been developed to overcome these limitations. nih.gov

| Application Area | Description | Example Compound(s) | Key Advantage |

|---|---|---|---|

| Metabolic Labeling | Incorporation into nascent DNA/RNA in living cells for subsequent detection. mdpi.comresearchgate.net | 2'-Azidoadenosine, 2'-Azidoguanosine researchgate.netresearchgate.net | Allows for time-resolved analysis of nucleic acid synthesis and turnover. |

| Click Chemistry | Bioorthogonal ligation to alkyne-modified molecules for labeling and functionalization. medchemexpress.comresearchgate.net | 2-Azidoadenosine, 8-Azidoadenosine medchemexpress.comnih.gov | High specificity and efficiency under biological conditions. |

| Photoaffinity Labeling | UV-induced cross-linking to interacting proteins to identify binding partners. nih.govnih.gov | 2-Azido-ADP, 8-Azido-ATP nih.gov | Captures transient or weak molecular interactions. |

| Enzyme Inhibition | Acting as inhibitors for enzymes that naturally use nucleotides as substrates. ontosight.aiontosight.ai | 2-Azidoadenosine 5'-triphosphate ontosight.ai | Helps to elucidate enzyme mechanisms and develop therapeutic agents. ontosight.ai |

Historical Development and Key Milestones in 2-Azidoadenosine Research

The exploration of 2-Azidoadenosine and its derivatives has progressed through several key phases, reflecting broader advances in chemical synthesis and biological application.

Early Synthesis and Precursors (1980s) : The synthesis of 2-Azidoadenosine was developed from its precursor, 2-chloroadenosine (B27285). nih.gov A 1989 study detailed this synthesis via sequential reaction with hydrazine (B178648) and nitrous acid. nih.gov In the same period, photoaffinity analogues like 2-azido-ADP were already being used to study platelet receptors, demonstrating the early interest in using the azido (B1232118) group at the 2-position to probe protein-nucleotide interactions. nih.gov

Application in Photoaffinity Labeling (1989-2000s) : Following its synthesis, a primary application for 2-Azidoadenosine and its phosphorylated derivatives was photoaffinity labeling. The 1989 study used 2-azidoadenosine 3',5'-bisphosphate to photochemically cross-link to E. coli ribosomes. nih.gov Later, in 2002, 2-azidoadenosine triphosphate was employed for the photoaffinity labeling of skeletal myosin. capes.gov.br These studies established 2-azidoadenosine as a reliable tool for identifying and mapping nucleotide-binding sites in complex biological machinery.

Expansion into Broader Chemical Biology (2010-Present) : The advent of click chemistry revolutionized the use of azide-modified compounds. A comprehensive 2012 study marked a significant milestone by reporting the synthesis of building blocks for all four 2'-azido-modified nucleosides (including adenosine) and their efficient, site-specific incorporation into RNA. nih.govnih.govacs.org This work characterized the structural and biochemical properties of 2'-azido RNA and demonstrated its utility in applications like siRNA and bioorthogonal labeling. nih.govacs.org More recently, research has focused on the metabolic incorporation of 2'-azidoadenosine into cellular RNA, further expanding its use for studying RNA dynamics in living cells. rsc.orgresearchgate.net In 2015, the strain-promoted click chemistry of 2-azidoadenosine was shown to produce fluorescent products, enabling direct imaging in cancer cells without the need for traditional fluorophores. nih.govacs.orgnih.gov

| Year | Milestone | Significance | Reference |

|---|---|---|---|

| 1989 | Synthesis from 2-chloroadenosine and use in photoaffinity labeling of ribosomes. | Established a synthetic route and an early key application for the compound. | nih.gov |

| 2002 | Photoaffinity labeling of skeletal myosin with 2-azidoadenosine triphosphate. | Confirmed its utility for probing ATP-binding proteins in muscle biochemistry. | capes.gov.br |

| 2012 | Comprehensive study on site-specific incorporation of 2'-azido nucleosides into RNA. | Opened the door for using 2'-azido RNA in siRNA applications and for bioorthogonal click labeling. | nih.govnih.govacs.org |

| 2015 | Demonstration of strain-promoted click chemistry yielding fluorescent "light-up" products. | Enabled direct fluorescent imaging of the compound's adducts in living cells. | nih.govacs.orgnih.gov |

| 2022 | Report on the efficient metabolic incorporation of 2'-azidoadenosine into cellular RNA. | Advanced its use as a tool for labeling and studying nascent RNA transcription and polyadenylation. | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N8O4 |

|---|---|

Molecular Weight |

308.25 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1 |

InChI Key |

BSZZPOARGMTJKQ-DTUHVUQASA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azidoadenosine and Its Functional Derivatives

Strategies for Purine (B94841) Ring Azidation

Azidation of the purine ring, specifically at the C2 position, transforms the adenosine (B11128) scaffold into a valuable photoaffinity label and a reactive handle for further chemical modification.

A primary and widely adopted route to 2-azidoadenosine (B19884) begins with a 2-halogenated adenosine precursor, most commonly 2-chloroadenosine (B27285). nih.govtandfonline.com This method leverages the reactivity of the halogen as a leaving group, which can be displaced to introduce the desired azide (B81097) functionality. While direct substitution of the chloro group with an azide salt can be challenging, a two-step procedure is typically employed for higher efficiency. tandfonline.com

Another approach involves the use of other halogenated precursors, such as those with fluoro or bromo substituents, particularly in the context of oligonucleotide synthesis. For instance, oligonucleotides containing photoreactive 2-azido-2'-deoxyinosine have been prepared using protected 2-fluoro-2'-deoxyinosine phosphoramidites. nih.gov After the oligonucleotide is assembled, the fluoro group is displaced by an azide, demonstrating the versatility of halogenated precursors in post-synthetic modifications. nih.gov

Table 1: Precursors for Purine Ring Azidation

| Precursor | Target Compound | Key Advantage |

|---|---|---|

| 2-Chloroadenosine | 2-Azidoadenosine | Commercially available and established reactivity. |

| 2-Fluoro-2'-deoxyinosine | 2-Azido-2'-deoxyinosine | Suitable for post-synthetic modification of oligonucleotides. nih.gov |

The most established method for converting 2-chloroadenosine to 2-azidoadenosine involves a two-step sequence. nih.govtandfonline.com First, 2-chloroadenosine is treated with hydrazine (B178648) (N₂H₄) to form a 2-hydrazinoadenosine intermediate. tandfonline.com This nucleophilic aromatic substitution reaction effectively replaces the chlorine atom with a hydrazinyl group.

In the second step, the 2-hydrazino intermediate is converted to the final 2-azido product through diazotization. This is achieved by reacting the intermediate with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid. tandfonline.comorgsyn.org The nitrous acid reacts with the terminal amine of the hydrazino group, leading to the formation of the azide moiety (N₃) and the elimination of water. This sequential reaction of hydrazinolysis followed by nitrosation provides a reliable pathway to 2-azidoadenosine and its derivatives, which are used as photoaffinity labels for studying nucleotide-binding sites in enzymes. nih.govtandfonline.com

Synthesis of Ribose-Modified Azidoadenosines

Modifying the ribose moiety of adenosine with an azido (B1232118) group, particularly at the 2' or 3' positions, creates valuable building blocks for synthesizing modified RNA and DNA. These azido-modified nucleosides are instrumental in "click chemistry" applications and for creating nuclease-resistant oligonucleotides.

The synthesis of 2'-azido-2'-deoxyadenosine (B1229883) requires a multi-step approach starting from adenosine. academie-sciences.fr A common strategy involves the selective protection of the 3'- and 5'-hydroxyl groups of the ribose sugar, often using a bulky protecting group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, to expose the 2'-hydroxyl group for reaction. researchgate.net

The free 2'-hydroxyl group is then activated by converting it into a good leaving group, for example, by reacting it with trifluoromethanesulfonyl chloride (triflic anhydride). researchgate.net Subsequently, this activated position undergoes nucleophilic substitution with an azide source, such as lithium azide (LiN₃) in a solvent like dimethylformamide (DMF), to introduce the 2'-azido group with inversion of stereochemistry. researchgate.netcdnsciencepub.com Final deprotection of the sugar hydroxyls yields the desired 2'-azidoadenosine derivative. researchgate.net These derivatives can then be converted into phosphoramidite (B1245037) or phosphodiester building blocks for incorporation into RNA strands during solid-phase synthesis. nih.govacs.org

The synthesis of 3'-azidoadenosine derivatives follows a similar logic to that of the 2'-analogs, involving protection, activation, and substitution. One synthetic route begins with protecting the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. researchgate.net The key step is often a Mitsunobu reaction, where the 3'-hydroxyl group reacts with a source of azide, such as diphenyl phosphoryl azide or through a two-step process involving activation and subsequent displacement. researchgate.net For example, reaction with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DIAD) can facilitate the introduction of the azide. researchgate.net

Alternatively, the 3'-hydroxyl can be converted into a leaving group, followed by displacement with lithium azide. researchgate.net These synthetic strategies provide access to 3'-azidoadenosine, a crucial component for generating modified tRNA mimics and for studying peptidyl-tRNA conjugates. researchgate.netresearchgate.net

Table 2: Reagents for Ribose Azidation

| Position | Key Reagents | Reaction Type |

|---|---|---|

| 2'-Position | 1. Trifluoromethanesulfonyl chloride 2. Lithium azide (LiN₃) | Activation followed by Nucleophilic Substitution researchgate.net |

A significant challenge in synthesizing RNA containing internal 2'-azido modifications is the incompatibility of the azide group with the standard phosphoramidite chemistry used in solid-phase synthesis, due to the Staudinger reaction. rsc.orgrsc.org To circumvent this, a novel and highly efficient post-synthetic modification strategy has been developed. nih.gov

This method involves a diazotransfer reaction performed on a fully synthesized RNA oligomer that contains 2'-amino-modified nucleosides at specific sites. rsc.org The 2'-amino RNA precursor is treated with a diazotizing reagent, such as fluorosulfuryl azide (FSO₂N₃), which efficiently converts the 2'-amino groups into 2'-azido groups. rsc.orgnih.gov This reaction has proven to be robust and effective for various RNA sequences and structures, including those with multiple modification sites or other sensitive groups. rsc.orgrsc.org This approach provides a convenient and high-yielding path to 2'-azido RNA, making these valuable molecules more accessible for applications in biotechnology and metabolic labeling. nih.govdntb.gov.ua

Preparation of Phosphorylated 2-Azidoadenosine Analogues

The synthesis of phosphorylated derivatives of 2-azidoadenosine is crucial for their application as probes in studies of ATP-dependent enzymes and for their incorporation into nucleic acids. These methodologies typically involve the phosphorylation of the parent nucleoside, 2-azidoadenosine, which is itself synthesized from more readily available precursors like 2-chloroadenosine or guanosine (B1672433). nih.govresearchgate.net The conversion of 2-chloroadenosine involves a sequential reaction with hydrazine followed by treatment with nitrous acid to introduce the azide functionality. nih.gov

The synthesis of 2-azidoadenosine 5'-monophosphate (2-azido-AMP) can be achieved through several phosphorylation methods. One common approach involves the selective phosphorylation of a protected form of 2-azidoadenosine. For instance, 2',3'-O-isopropylidene-2-azidoadenosine can be phosphorylated at the 5'-hydroxyl group using phosphoryl chloride (POCl3) in a trialkyl phosphate (B84403) solvent, a method pioneered by Yoshikawa and Kato. pnas.orgcapes.gov.brnih.gov This method offers the advantage of directing the phosphorylation primarily to the 5'-position without the need for extensive protecting group strategies on the nucleobase itself. capes.gov.brnih.gov

Alternatively, 2-azido-AMP can be prepared from unprotected 2-azidoadenosine. This involves treating the nucleoside with phosphoryl chloride in triethyl phosphate. This procedure provides the 5'-monophosphate in good yield. cas.cz Another reported synthesis starts from 2-chloroadenosine, which is first converted to 2-hydrazinoadenosine and then to 2-azidoadenosine, followed by phosphorylation. core.ac.uk

| Precursor | Phosphorylating Agent | Method | Key Features |

| 2',3'-O-Isopropylidene-2-azidoadenosine | Phosphoryl chloride (POCl3) | Yoshikawa-Kato | Selective 5'-phosphorylation |

| 2-Azidoadenosine | Phosphoryl chloride (POCl3) in triethyl phosphate | Direct phosphorylation | One-step from unprotected nucleoside |

| 2-Chloroadenosine | Hydrazine, Nitrous Acid, then POCl3 | Multi-step synthesis | Starts from a more common precursor |

2-Azidoadenosine 5'-diphosphate (2-azido-ADP) is a key analogue for studying ADP-dependent enzymes and serves as a precursor for the synthesis of 2-azido-ATP. While detailed step-by-step chemical syntheses are not always explicitly published in primary literature that focuses on its biological applications, the preparation generally starts from 2-azidoadenosine or its monophosphate derivative. nih.govnih.gov

The synthesis can be accomplished by the activation of 2-azido-AMP, followed by reaction with inorganic phosphate. A common method for such a conversion is the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or the activation of the monophosphate as a phosphorimidazolidate. The resulting activated species is then reacted with a phosphate salt to yield the diphosphate. The synthesis of 2-azido-[α-³²P]ADP has been reported for use in photoaffinity labeling studies of mitochondrial F1-ATPase. medchemexpress.com

The synthesis of 2-azidoadenosine 5'-triphosphate (2-azido-ATP) is essential for its use as a photoaffinity label for ATP-binding proteins. A widely used and efficient method for the synthesis of nucleoside triphosphates is the Ludwig-Eckstein method. nih.govgoogle.com This "one-pot, three-step" procedure involves the reaction of a suitably protected nucleoside, in this case, a 2',3'-protected 2-azidoadenosine, with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The resulting intermediate is then reacted with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to yield 2-azido-ATP. nih.gov

Another approach is the phosphorylation of 2-azido-AMP. This can be achieved by activating the monophosphate, for example, by forming a phosphorimidazolidate, and then reacting it with pyrophosphate. Enzymatic synthesis has also been reported, where [γ-³²P]2-azidoATP can be produced by 2-5A synthetase from rabbit reticulocyte lysates. jenabioscience.com Furthermore, a spin-labeled and photoreactive derivative of ATP, with an azido group at the C2 position of the adenine (B156593) ring (SL-2N3-ATP), has been synthesized to study ATP-binding sites in proteins like the Ca²⁺-ATPase. davidpublisher.comnih.gov

| Precursor | Method | Key Reagents | Product |

| 2',3'-protected 2-azidoadenosine | Ludwig-Eckstein | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate | 2-Azido-ATP |

| 2-Azido-AMP | Chemical phosphorylation | Activating agent, pyrophosphate | 2-Azido-ATP |

| 2-Azido-ADP | Photophosphorylation | Chloroplast thylakoid membrane | 2-Azido-ATP |

| 2-Azido-ATP (radiolabeled) | Enzymatic | 2-5A synthetase | [γ-³²P]2-azidoATP |

2-Azidoadenosine 3',5'-bisphosphate is a crucial reagent for the site-specific incorporation of a photoactivatable nucleotide into RNA molecules using T4 RNA ligase. The synthesis of this compound begins with the preparation of 2-azidoadenosine from 2-chloroadenosine through a two-step process involving reaction with hydrazine and then nitrous acid. nih.gov

The resulting 2-azidoadenosine is then bisphosphorylated using pyrophosphoryl chloride to yield 2-azidoadenosine 3',5'-bisphosphate. nih.gov For radiolabeling purposes, the 5'-position of the bisphosphate can be labeled using a [γ-³²P]ATP exchange reaction catalyzed by T4 polynucleotide kinase. nih.gov This labeled bisphosphate serves as an efficient donor in the T4 RNA ligase reaction, allowing for the substitution of the 3'-terminal adenosine in a tRNA molecule. nih.gov

Derivatization to Coenzyme Analogues and Conjugates

The functionalization of 2-azidoadenosine extends to the synthesis of coenzyme analogues, which are instrumental in probing the active sites of enzymes that utilize these cofactors.

The photoactive analogue of nicotinamide (B372718) adenine dinucleotide (NAD⁺), 2-azido-NAD⁺, is synthesized by the chemical coupling of 2-azido-AMP and nicotinamide mononucleotide (NMN). nih.govmdpi.com This dinucleotide has been instrumental as an active-site-directed photoprobe. For instance, [³²P]nicotinamide 2-azidoadenosine dinucleotide ([³²P]2-azido-NAD⁺) has been synthesized by coupling [³²P]2-azido-AMP with NMN. mdpi.comvu.lt This synthesis provides a valuable tool for characterizing NAD⁺-binding proteins and identifying their active sites. mdpi.com

Triazole-Substituted Adenosines via Click Chemistry

Click chemistry has emerged as a highly efficient and versatile strategy for the functionalization of complex biomolecules, including nucleosides. The azide group at the C2 position of 2-azidoadenosine makes it an ideal substrate for such transformations, particularly for the creation of 1,2,3-triazole-substituted adenosine derivatives. This is primarily achieved through two main types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These methodologies allow for the introduction of a wide array of functional groups, leading to derivatives with diverse biological and photophysical properties.

The CuAAC reaction, while effective, has shown some limitations with 2-azidopurine nucleosides. Research has indicated that these substrates can be only moderately reactive, sometimes necessitating several equivalents of the alkyne partner and prolonged reaction times to achieve modest yields. nih.gov Despite this, CuAAC has been successfully employed in the synthesis of 2-(1,2,3-triazolyl)adenosine derivatives for screening as adenosine receptor ligands. nih.govacs.org For instance, a series of 2-azidoadenosine analogues were reacted with various arylacetylenes via a click reaction to generate triazole derivatives, which were subsequently evaluated for their activity as A3 adenosine receptor (A3AR) agonists. nih.gov

A more recent and often more efficient alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst. nih.gov This method involves reacting the azide with a strained cyclooctyne (B158145) derivative. The reaction of 2-azidoadenosine with various cyclooctynes, such as dibenzocyclooctyne (DBCO) derivatives, occurs efficiently in aqueous solutions at ambient temperature. nih.govacs.org These reactions typically proceed to completion within a few hours, often yielding the triazole adducts in quantitative amounts. nih.gov

A significant feature of the triazole products formed via SPAAC is their emergent fluorescent properties. nih.govacs.org While 2-azidoadenosine itself is not fluorescent, the resulting triazole-substituted adenosine adducts can exhibit strong fluorescence. nih.gov This "light-up" property is particularly valuable for applications in biological imaging, allowing for the tracking of these molecules in living cells without the need for a traditional fluorogenic tag. nih.govacs.org Among a library of synthesized compounds, the adduct of 2-azidoadenosine and a DBCO derivative displayed the highest fluorescence quantum yield (10.6%) and the largest Stokes shift (133 nm). nih.gov

The table below details specific examples of SPAAC reactions involving 2-azidoadenosine.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Azidoadenosine | Fused Cyclopropyl Cyclooctyne (OCT) | Aqueous media, Ambient temp., 3h | Triazole Adduct 18 | Quantitative | nih.gov |

| 2-Azidoadenosine | Dibenzocyclooctyne (DBCO) | Aqueous media, 50 °C | Triazole Adduct 20 | Quantitative | nih.gov |

This efficient and modular synthetic approach allows for the generation of a diverse library of C2-functionalized adenosine analogues from a single, versatile precursor, 2-azidoadenosine. The resulting triazole-substituted products are valuable tools for chemical biology, drug discovery, and molecular imaging. nih.govresearchgate.net

Biochemical and Molecular Investigations of 2 Azidoadenosine Interactions

Enzymatic Substrate and Inhibitor Studies

The versatility of 2-azidoadenosine (B19884) and its phosphorylated derivatives is evident in their diverse interactions with a range of enzymes, acting as inhibitors, substrates, or photoaffinity probes to map active and allosteric sites.

Competitive Inhibition of Adenosine (B11128) Deaminase by 2-Azidoadenosine

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine. While various adenosine analogs are known to be potent inhibitors of ADA, detailed kinetic studies on the direct competitive inhibition by 2-azidoadenosine are not extensively documented in publicly available research. Modifications at the 2-position of the adenine (B156593) ring can influence the binding and inhibitory activity of adenosine analogs. For instance, the presence of a chlorine atom at the 2-position has been shown to decrease the inhibitory action on ADA. This suggests that the steric and electronic properties of substituents at this position are critical for optimal interaction with the enzyme's active site. Although 2-azidoadenosine is utilized in studies involving purinergic systems, its specific role as a competitive inhibitor of adenosine deaminase, including its inhibition constant (Ki), remains an area that requires further detailed investigation to be fully characterized.

Interaction with Platelet ADP Receptors

2-Azidoadenosine and its diphosphate derivative, 2-azido-ADP, have been shown to be potent modulators of platelet function, indicating a strong interaction with platelet ADP receptors, namely P2Y1 and P2Y12. Research has demonstrated that 2-azidoadenosine is a more potent inhibitor of ADP-induced platelet aggregation than adenosine itself. Furthermore, 2-azido-ADP has been found to be approximately five times more potent than ADP in causing platelet aggregation. nih.gov These findings strongly suggest that the 2-azido derivatives of adenosine and ADP are effective ligands for the platelet P2Y receptors, which are crucial for the initiation and amplification of platelet aggregation. nih.gov The enhanced potency of these analogs makes them valuable tools for studying the pharmacology and signaling pathways of these important therapeutic targets.

Substrate and Inhibitor Properties for DNA-Dependent RNA Polymerase

The triphosphate form of a 2-azidoadenosine analog, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP), has been investigated as both a substrate and an inhibitor of Escherichia coli DNA-dependent RNA polymerase. In studies using a poly(dAT) template, AzTP was found to be incorporated into the growing RNA chain in the presence of UTP, albeit at a rate that was one-tenth of that for the natural substrate, ATP. nih.govclinpgx.org This incorporation demonstrates that AzTP can act as a substrate for the polymerase. Concurrently, AzTP was observed to act as a competitive inhibitor for the synthesis of poly(AU). nih.govclinpgx.org This dual role as both a substrate and a competitive inhibitor highlights the intricate nature of the interaction between AzTP and the RNA polymerase active site.

| Compound | Enzyme | Observation |

| 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP) | E. coli DNA-dependent RNA Polymerase | Incorporated at 1/10th the rate of ATP. nih.govclinpgx.org |

| 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP) | E. coli DNA-dependent RNA Polymerase | Acts as a competitive inhibitor of poly(AU) synthesis. nih.govclinpgx.org |

Photoaffinity Labeling of F1-ATPases from Various Biological Sources

2-Azidoadenosine derivatives, particularly 2-azido-ATP and 2-azido-ADP, have been extensively used as photoaffinity labels to probe the nucleotide-binding sites of F1-ATPases from various sources, including mitochondria. These studies have provided valuable insights into the structure and function of these complex molecular machines. Upon photoirradiation, 2-azido[3H]ADP has been shown to covalently bind to the β-subunit of mitochondrial F1-ATPase. nih.gov Specifically, the tyrosine residue at position 345 of the β-subunit (β-Tyr-345) was identified as the site of labeling. nih.gov Further studies have shown that covalent modification of a non-catalytic site on the β-subunit at Tyr-368 by 2-nitreno-ADP leads to inhibition of the ATPase activity.

Kinetic analysis of the hydrolysis of 2-azido-ATP by F1-ATPase revealed a Vmax of 105 U/mg F1 and a Km of 250 µM in the presence of sulfite. High-affinity binding of 2-azido-ATP and 2-azido-ADP to a catalytic site was found to be a Mg2+-dependent process.

| Probe | Enzyme | Labeled Subunit/Residue |

| 2-azido[3H]ADP | Mitochondrial F1-ATPase | β-subunit, β-Tyr-345 nih.gov |

| 2-nitreno-ADP | Mitochondrial F1-ATPase | β-subunit, Tyr-368 |

Probing Glutamate Dehydrogenase Active Sites

A photoactive analog of NAD+, nicotinamide (B372718) 2-azidoadenosine dinucleotide (2-azido-NAD+), which contains a 2-azidoadenosine moiety, has been synthesized and utilized to probe the active site of bovine liver glutamate dehydrogenase. In the absence of UV light, 2-azido-NAD+ acts as a substrate for the enzyme. researchgate.net Upon photolysis, the probe covalently modifies the enzyme. The photoincorporation of 2-azido-NAD+ was found to be saturable, exhibiting two apparent dissociation constants of 10 µM and 40 µM. researchgate.net The natural substrate, NAD+, was able to protect the enzyme from photoinsertion with apparent dissociation constants of less than 5 µM and 25 µM, suggesting a negative cooperative interaction between the subunits. researchgate.net The allosteric effectors of glutamate dehydrogenase also influenced the photoinsertion of 2-azido-NAD+; GTP increased the labeling, while ADP decreased it, consistent with their known effects on NAD+ binding. researchgate.net Covalent modification of the enzyme with saturating amounts of the photoprobe resulted in approximately 40% inhibition of its activity. researchgate.net

| Ligand | Enzyme | Apparent Dissociation Constants (Kd) |

| 2-azido-NAD+ | Bovine Liver Glutamate Dehydrogenase | 10 µM and 40 µM |

| NAD+ | Bovine Liver Glutamate Dehydrogenase | < 5 µM and 25 µM |

Binding to 2',5'-Oligoadenylate Synthetase

The 2',5'-oligoadenylate synthetase (OAS) family of enzymes are crucial components of the innate immune response, synthesizing 2',5'-linked oligoadenylates (2-5A) upon activation by double-stranded RNA. Azido-derivatives of adenosine have been instrumental in probing the substrate-binding sites of these enzymes. Radiolabeled azido (B1232118) 2'-5'-oligoadenylate dimers have been used as photoaffinity cross-linking agents to identify the substrate-binding sites of the P69 isozyme of human 2',5'-oligoadenylate synthetase. nih.gov These studies successfully identified two distinct ligand-cross-linked peptides, corresponding to residues 420-425 and 539-547 of the P69 protein, as the acceptor and donor sites for substrate binding. nih.gov While direct binding studies of the single molecule 2-azidoadenosine to OAS are not extensively detailed, the successful use of its oligomeric azido-derivatives underscores the utility of the azido group in mapping the complex active sites of this enzyme family.

Characterization of Sulfotransferase Binding Sites

Photoaffinity labeling utilizing analogues of 2-azidoadenosine has been a pivotal technique for identifying and characterizing the binding sites of sulfotransferase (SULT) enzymes. These enzymes are crucial for catalyzing the transfer of a sulfonyl group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a wide array of substrates.

To probe the PAPS binding site, researchers have successfully used 2-azidoadenosine 3',5'-[5'-³²P]bisphosphate, a photoactive analogue of adenosine 3',5'-bisphosphate (PAP), which is the structural core of PAPS. Studies involving several recombinant human sulfotransferases, including phenol sulfotransferases (HAST1, -3, and -4), dehydroepiandrosterone sulfotransferase, and estrogen sulfotransferase, have demonstrated the utility of this approach. nih.gov The labeling of these enzymes was shown to be dependent on UV irradiation and could be prevented by the addition of unlabeled PAP or PAPS, confirming the specificity of the interaction at the active site. nih.gov This method unequivocally verified that proteins in the 31-35 kDa range, recognized by specific sulfotransferase antibodies, were the ones that incorporated the 2-azidoadenosine photoprobe. nih.gov This represents the first application of this specific photoaffinity label for characterizing recombinant human SULTs, paving the way for more detailed structural analyses of their active sites. nih.gov

| Enzyme Family | Photoaffinity Label | Purpose | Key Finding |

| Human Sulfotransferases (SULTs) | 2-azidoadenosine 3',5'-[5'-³²P]bisphosphate | To identify and characterize the adenosine 3',5'-bisphosphate binding site. | The probe specifically labels recombinant SULTs in a UV-dependent manner, which is protected by the natural ligand PAPS. nih.gov |

Photoaffinity Labeling of Myosin

The ATP binding site on the motor protein myosin has been extensively studied using photoaffinity labeling with 2-azidoadenosine nucleotide analogues. In skeletal muscle myosin, 2-azidoadenosine diphosphate (2-N₃ADP) was used to identify the specific amino acids involved in purine ring binding. nih.gov To achieve this, 2-N₃ADP was stably trapped within the active site by complexing reactive thiol groups on the myosin heavy chain with Co(III)phenanthroline. nih.gov Upon photoactivation, the probe covalently attached to the protein exclusively within the 23-kDa N-terminal tryptic fragment of the heavy chain. nih.gov Subsequent enzymatic digestion and peptide sequencing revealed that Tryptophan-130 was the sole residue labeled by the photoprobe. nih.gov

This finding was corroborated by earlier studies using a different photoaffinity analogue, 2-[(4-azido-2-nitrophenyl)-amino]ethyl diphosphate (NANDP), which also labeled Trp-130. nih.govnih.gov The consistent labeling of this specific tryptophan residue by different probes strongly indicates its critical position within the ATP binding pocket. Interestingly, studies on scallop myosin using NANDP identified Arginine-128 as the labeled residue, which is in a position analogous to Trp-130 in skeletal myosin, suggesting a conserved architecture of the purine binding site across species, despite differences in the specific amino acid side chains. nih.gov

| Myosin Type | Photoaffinity Label | Labeled Residue | Reference Fragment |

| Rabbit Skeletal Muscle Myosin | 2-azidoadenosine diphosphate (2-N₃ADP) | Tryptophan-130 | 23-kDa NH₂-terminal tryptic fragment nih.gov |

| Rabbit Skeletal Muscle Myosin | 2-[(4-azido-2-nitrophenyl)-amino]ethyl diphosphate (NANDP) | Tryptophan-130 | Not specified nih.govnih.gov |

| Scallop Myosin | 2-[(4-azido-2-nitrophenyl)-amino]ethyl diphosphate (NANDP) | Arginine-128 | Not specified nih.gov |

Tautomerism and Conformational Dynamics

Azido-Tetrazolo Tautomerism in 2-Azidoadenine Nucleoside Analogues

A significant chemical property of 2-azidoadenine nucleotides is their existence in a dynamic equilibrium between the azide (B81097) form and two non-photoreactive tetrazole tautomers. nih.gov This azido-tetrazolo tautomerism has important implications for their use as photoaffinity probes, as only the azide isomer is photoreactive.

Spectroscopic analysis has revealed that in a neutral aqueous solution, the photoreactive azido isomer constitutes only about 45% of the total analogue population. nih.gov The remaining 55% exists as the tetrazolo isomers. This equilibrium is sensitive to the solvent environment; it favors the azido form in acidic or nonpolar solutions. nih.gov The kinetics of this tautomerization have also been characterized, with first-order rate constants at 25°C determined to be 0.017 min⁻¹ for the conversion to the azido isomer and 0.021 min⁻¹ for the conversion to the tetrazolo isomers. nih.gov Understanding and controlling this equilibrium is crucial for optimizing conditions in photoaffinity labeling experiments to ensure a sufficient concentration of the active azide form. nih.gov

| Condition | Azido Isomer (%) | Tetrazolo Isomers (%) | Rate Constant (to Azido) | Rate Constant (to Tetrazolo) |

| Neutral Aqueous Solution | 45% nih.gov | 55% nih.gov | 0.017 min⁻¹ nih.gov | 0.021 min⁻¹ nih.gov |

| Acidic or Nonpolar Solution | Favored nih.gov | Disfavored nih.gov | Not specified | Not specified |

Influence of 2'-Azido Modification on Ribose Conformation (e.g., C3'-endo)

The conformation of the ribose sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C3'-endo (North) and C2'-endo (South). glenresearch.comresearchgate.net The C3'-endo pucker is characteristic of A-form helices, typical of RNA, while the C2'-endo pucker is found in B-form DNA. glenresearch.com

The introduction of a bulky and electronegative azido group at the 2' position of the ribose ring significantly influences its conformational preference. The 2'-azido modification biases the sugar pucker equilibrium toward the C3'-endo conformation. mdpi.com This is analogous to the effect of the 2'-hydroxyl group in natural RNA, where steric and electrostatic interactions drive the conformation to a C3'-endo pucker. researchgate.net Similarly, 2'-O-methylation also induces a C3'-endo conformation. mdpi.comnih.gov This pre-organization of the sugar into an RNA-like conformation makes 2'-azidoadenosine a valuable tool for synthesizing modified RNAs and for studying RNA structure and function.

| Ribose Modification | Preferred Conformation | Associated Helix Type |

| Deoxyribose (2'-H) | C2'-endo (South) glenresearch.comresearchgate.net | B-form DNA glenresearch.com |

| Ribose (2'-OH) | C3'-endo (North) glenresearch.comresearchgate.net | A-form RNA glenresearch.com |

| 2'-Azido-ribose (2'-N₃) | C3'-endo (North) | A-form RNA |

| 2'-O-Methyl-ribose (2'-OCH₃) | C3'-endo (North) mdpi.comnih.gov | A-form RNA |

Metabolic Incorporation and Cellular Processing of Azidoadenosine Analogues

Metabolic Labeling of Cellular RNA with 2'-Azidoadenosine

Metabolic labeling is a powerful technique for studying the synthesis, processing, and turnover of biomolecules in living cells. 2'-Azidoadenosine (2'-AzA) has emerged as a robust tool for the metabolic labeling of cellular RNA. atwoodlab.com When introduced to cells, 2'-AzA is taken up and processed by cellular salvage pathways, ultimately being converted to the corresponding nucleotide triphosphate. This azido-modified nucleotide is then incorporated into nascent RNA transcripts by cellular polymerases.

Research has shown that 2'-Azidoadenosine is a particularly effective substrate for poly(A) polymerases, leading to its robust incorporation into the poly(A) tails of messenger RNAs (mRNAs). atwoodlab.comnih.gov This results in significant labeling of the cytoplasmic RNA pool. atwoodlab.com The incorporated azide group serves as a chemical handle for bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). atwoodlab.com These reactions allow for the attachment of reporter molecules, like fluorophores or biotin (B1667282), enabling the visualization and enrichment of newly synthesized RNA.

To enhance the utility of this method, a "caged" version, N⁶-phenylacetyl-2'-azidoadenosine (N-PAC-2'AzA), was developed for cell-specific labeling. atwoodlab.comrsc.org This compound is inactive until the protecting group is removed by the enzyme penicillin G-amidase (PGA), which is not typically present in mammalian cells. By expressing PGA in specific cell populations, researchers can achieve targeted labeling of RNA in those cells alone. atwoodlab.comrsc.org

Role of Poly(A) Polymerases and RNA Polymerases in Incorporation

The incorporation of 2-azidoadenosine into RNA is a critical step for its use in research applications. This process is primarily mediated by two classes of enzymes: RNA polymerases, which incorporate the nucleotide during transcription, and Poly(A) polymerases, which add it to the 3' end of RNA molecules in a post-transcriptional modification process nih.govrsc.org.

RNA Polymerases: During transcription, RNA polymerases synthesize an RNA molecule using a DNA template. 2'-Azidoadenosine triphosphate can serve as a substrate for these enzymes, leading to its incorporation into the growing RNA chain. However, native RNA polymerases generally exhibit only modest acceptance of 2'-azido nucleotide triphosphates as substrates nih.gov. For instance, studies with Escherichia coli RNA polymerase have shown that 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AZTP) is incorporated into an acid-insoluble fraction at a rate approximately one-tenth of that for the natural substrate, adenosine triphosphate (ATP) nih.gov. This suggests that while incorporation occurs, it is less efficient than the incorporation of the canonical nucleotide. To enhance the efficiency of incorporation, mutant polymerases have been developed that are more effective at utilizing such modified NTPs nih.gov.

Poly(A) Polymerases: Poly(A) polymerases catalyze the template-independent addition of adenosine monophosphates from ATP to the 3' end of a pre-mRNA molecule, forming a poly(A) tail. This process is crucial for mRNA stability, export from the nucleus, and translation. Research has demonstrated that 2'-azidoadenosine can be incorporated by Poly(A) polymerases nih.govresearchgate.net. In cellular studies, it has been observed that 2'-azidoadenosine is predominantly incorporated into the poly-A tails of mRNAs, suggesting a significant role for Poly(A) polymerase in its utilization researchgate.net. This post-transcriptional incorporation provides a powerful tool for specifically labeling the 3' ends of RNA molecules.

The dual mechanism of incorporation, both transcriptionally and post-transcriptionally, allows for broad labeling of cellular RNA. The choice of experimental system and the specific polymerase present can influence the pattern and extent of 2-azidoadenosine labeling in RNA.

Selectivity and Efficiency of Azide Functionality Incorporation

The utility of 2-azidoadenosine as a molecular probe is heavily dependent on the selectivity and efficiency with which its azide functionality is incorporated into RNA by polymerases.

Selectivity: Cellular studies have revealed a notable selectivity in the incorporation of different azido-modified adenosine analogs. While N6-azidoadenosine analogs are primarily incorporated during transcription by RNA polymerases, 2'-azidoadenosine shows a strong preference for incorporation by Poly(A) polymerases during polyadenylation researchgate.netnih.gov. This selectivity is likely due to the different steric and electronic environments of the active sites of these enzymes. The 2'-position of the ribose sugar, where the azide group is located in 2-azidoadenosine, is relatively open to the solvent in the context of Poly(A) polymerase, which may facilitate its accommodation nih.gov. In contrast, the active sites of transcriptional polymerases may have stricter constraints that limit the efficient incorporation of nucleotides with bulky modifications at the 2'-position.

This differential selectivity allows researchers to distinguish between nascent RNA synthesis and poly(A) tail elongation simply by choosing the appropriate azidoadenosine analog nih.gov. For example, using 2'-azidoadenosine can enrich for the labeling of the 3' ends of mRNAs, providing a targeted approach to studying polyadenylation dynamics.

Efficiency: The efficiency of 2-azidoadenosine incorporation is a critical factor for its practical application. As mentioned earlier, the incorporation of 2'-deoxy-2'-azidoadenosine 5'-triphosphate by E. coli RNA polymerase is about ten times less efficient than that of ATP nih.gov. This reduced efficiency is a common observation for modified nucleotides, as the polymerase's active site has evolved to optimally recognize and process the natural substrates.

In the case of Poly(A) polymerase, while it can utilize 2'-azidoadenosine, the efficiency can be influenced by the specific enzyme and reaction conditions. For some applications, it is desirable to incorporate only a single modified nucleotide. This can be achieved with good efficiency using E. coli Poly(A) polymerase and 2'-azido-2'-dATP. The inherent properties of some modified NTPs can also limit the addition to a single nucleotide, which is advantageous for specific labeling strategies.

The table below summarizes the key findings regarding the incorporation of 2-azidoadenosine by RNA and Poly(A) polymerases.

| Enzyme Class | Substrate Form | Incorporation Pathway | Relative Efficiency | Selectivity |

| RNA Polymerases | 2'-Azidoadenosine triphosphate | Transcriptional | Modest nih.gov; Approx. 1/10th of ATP for E. coli RNA polymerase nih.gov | Lower preference compared to Poly(A) polymerase for 2'-azidoadenosine in cells researchgate.net |

| Poly(A) Polymerases | 2'-Azidoadenosine triphosphate | Post-transcriptional (Polyadenylation) | Robustly incorporated nih.gov | Predominantly incorporates 2'-azidoadenosine into poly(A) tails researchgate.net |

Advanced Applications of 2 Azidoadenosine in Chemical Biology Research

Photoaffinity Probing and Target Identification

Photoaffinity labeling is a powerful technique used to identify the cellular targets of small molecules and to map their binding sites. mdpi.comnih.gov This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group. mdpi.comnih.gov Upon irradiation with light of a specific wavelength, the photoreactive group becomes highly reactive and forms a covalent bond with nearby molecules, which are typically the binding partners of the probe. mdpi.com

2-Azidoadenosine (B19884) can be incorporated into photoaffinity probes to target adenosine-binding proteins. The azide (B81097) group itself can act as a photoreactive group, although other more efficient photoreactive groups like benzophenones and diazirines are more commonly used. mdpi.com By attaching a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to a 2-azidoadenosine analog, researchers can create probes that specifically label and identify adenosine-binding proteins in a complex biological sample. mdpi.comnih.gov This approach has been instrumental in identifying the targets of various drugs and in elucidating the molecular mechanisms of their action. princeton.edursc.org

Elucidation of Nucleotide Binding Sites in Proteins

2-Azidoadenosine and its derivatives, such as 2-azidoadenosine diphosphate (2-azido-ADP) and 2-azidoadenosine triphosphate (2-azido-ATP), are powerful tools for the identification and characterization of nucleotide-binding sites in proteins. These compounds serve as photoaffinity labels, which upon irradiation with ultraviolet (UV) light, form a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the binding pocket. This allows for the precise mapping of these crucial interaction sites.

One prominent example is the use of 2-azido[α-32P]ADP to probe the ADP/ATP carrier in beef heart mitochondria. In the dark, this analog was found to inhibit ADP/ATP transport and bind to two distinct sites on the carrier with different affinities. nih.gov Upon photoirradiation, the 2-azido-ADP covalently labeled the carrier protein. Subsequent chemical and enzymatic cleavage of the protein revealed that the labeling occurred in two specific regions, spanning from Phe-153 to Met-200 and from Tyr-250 to Met-281. nih.gov This demonstrated that these two regions of the carrier are exposed to the cytosol and are integral to the nucleotide-binding domain. nih.gov

Similarly, photoaffinity labeling with 2-azido-ADP has been instrumental in studying the chloroplast coupling factor 1 (CF1), a key component of the ATP synthase complex. It was shown that 2-azido-ADP binds tightly to CF1 in an energy-dependent manner, and upon UV photolysis, it covalently incorporates into the β subunit of the complex. nih.gov This provided direct evidence for the location of a nucleotide-binding site on this specific subunit.

The versatility of 2-azidoadenosine analogs extends to a wide range of adenosine (B11128) binding proteins (ABPs). The development of photoaffinity probes incorporating the 2-azido group, often in conjunction with a reporter tag like biotin, has enabled the enrichment and proteome-wide analysis of ABPs. These probes have not only confirmed known ABPs but have also led to the discovery of previously unannotated ones, thereby expanding our understanding of the adenosine-binding proteome.

A spin-labeled and photoreactive derivative of ATP, with an azido (B1232118) group at the C2 position of the adenine (B156593) ring (SL-2N3-ATP), was synthesized to study the calcium pump protein (Ca2+-ATPase). nih.gov Electron spin resonance (ESR) spectra of the enzyme covalently labeled with this probe indicated the presence of distinct and possibly adjacent ATP-binding sites. nih.gov

Table 1: Studies on the Elucidation of Nucleotide Binding Sites using 2-Azidoadenosine Analogs

| Protein/System | 2-Azidoadenosine Analog Used | Key Findings |

| ADP/ATP carrier (beef heart mitochondria) | 2-azido[α-32P]ADP | Identified two labeled regions (Phe-153 to Met-200 and Tyr-250 to Met-281) on the cytosolic face of the carrier. nih.gov |

| Chloroplast coupling factor 1 (CF1) | 2-azido-[β-32P]ADP | Covalently labeled the β subunit, identifying a tight nucleotide binding site. nih.gov |

| Calcium pump protein (Ca2+-ATPase) | SL-2N3-ATP (spin-labeled 2-azido-ATP) | Provided evidence for distinct and possibly adjacent ATP-binding sites. nih.gov |

| Adenosine Binding Proteins (general) | Photoaffinity adenosine probes with an 8-azido group and biotin tag | Enabled enrichment and proteome-wide analysis of known and previously unannotated ABPs. |

| Creatine Kinase | 2-Azido-ATP and 8-Azido-ATP | Identified two peptides from the ATP-binding domain. acs.org |

Mapping Enzyme Active Sites

The application of 2-azidoadenosine derivatives as photoaffinity labels is a powerful strategy for mapping the active sites of enzymes that bind adenosine nucleotides. By covalently modifying the active site, these analogs provide valuable insights into the enzyme's structure-function relationship.

In the study of 2-5A synthetase, an enzyme involved in the antiviral mechanism of interferon, both 2-azido-ATP and 8-azido-ATP were used as photoaffinity probes. nih.gov These analogs were found to be substrates for the enzyme and, upon UV irradiation, resulted in the photoinsertion into the catalytic site. tandfonline.comtandfonline.com Analysis of the photolabeling suggested the presence of high-affinity and low-affinity binding sites, which may correspond to the acceptor and 2'-adenylation sites of the enzyme. nih.govtandfonline.com

Photoaffinity labeling with 2-azido-ADP was also employed to investigate the nucleotide-binding sites of mitochondrial F1-ATPase. iaea.org The study demonstrated a linear relationship between the inactivation of the enzyme and the extent of covalent labeling by [α-32P]-2-azido-ADP. Significantly, under conditions leading to up to 90% inactivation, only the β subunit of the F1-ATPase was photolabeled, with one mole of the analog binding per mole of the β subunit. iaea.org This pinpointed the catalytic nucleotide-binding site to the β subunit.

The investigation of F1ATPases from various sources, including bacteria and mitochondria, has been advanced by the use of both 2-azido and 8-azido adenine nucleotides as photoaffinity labels. biologiachile.cl While 8-substituted ATP analogs are hydrolyzed at a much lower rate due to their preferred syn conformation, 2-azido-ATP, which favors the anti-conformation similar to natural ATP, serves as a more effective substrate mimic for mapping the active site. biologiachile.cl

Table 2: Mapping Enzyme Active Sites with 2-Azidoadenosine Analogs

| Enzyme | 2-Azidoadenosine Analog Used | Key Findings |

| 2-5A Synthetase | [γ-32P]2-azidoATP and [α-32P]8-azido-ATP | Photoinsertion into the catalytic site, suggesting high- and low-affinity binding sites corresponding to acceptor and 2'-adenylation sites. nih.govtandfonline.com |

| Mitochondrial F1-ATPase | [α-32P]-2-azido-ADP | Covalent labeling of the β subunit, identifying it as the location of the catalytic nucleotide-binding site. iaea.org |

| F1ATPases (general) | 2-azido adenine nucleotides | Served as effective substrate mimics to probe the active site due to their preferred anti-conformation, similar to ATP. biologiachile.cl |

Development of Photoactivatable Ligands and Probes

The unique properties of the azido group have led to the development of a wide array of photoactivatable ligands and probes based on the 2-azidoadenosine scaffold. These probes are invaluable for studying dynamic biological processes with high spatial and temporal control. wikipedia.org The principle behind these probes is that they are inactive until triggered by a flash of light, which then allows for the controlled release of the active molecule or the initiation of a covalent cross-linking event.

The synthesis of photoactivatable adenosine analogs, often incorporating both a photoaffinity group like an azido moiety and a reporter tag such as biotin, has become a common strategy in chemical biology. These bifunctional probes allow for not only the covalent labeling of target proteins upon photoactivation but also their subsequent detection and isolation for further analysis, such as mass spectrometry-based identification.

For instance, 2- and 8-azidoadenosine 5'-triphosphates have been enzymatically converted into 2-5A photoprobes. nih.gov These probes were then used to investigate the nucleotide-binding sites of RNase L and other 2-5A binding proteins. nih.gov Interestingly, the 2-azido and 8-azido probes yielded dramatically different photolabeling patterns, highlighting their utility in discerning the fine details of protein-ligand interactions. nih.gov

The development of these probes is not limited to naturally occurring adenosine derivatives. Synthetic strategies have been devised to create novel photoactivatable ligands with tailored properties. These strategies often involve the concise synthesis of an adenosine analog with a photoaffinity group and a biotin tag, which can then be used to label and capture specific adenosine binding proteins from complex cellular lysates.

The broader concept of "caged" compounds, where a photolabile group masks the activity of a molecule until its removal by light, has been widely applied. While the term was first coined for caged ATP, the principle extends to a variety of photoactivatable probes, including those based on 2-azidoadenosine. wikipedia.org

RNA Research and Engineering

Site-Specific Chemical Modification of RNA

The ability to introduce specific chemical modifications into RNA is crucial for studying its structure, function, and for the development of RNA-based therapeutics. 2'-Azido-2'-deoxyadenosine (B1229883) has emerged as a versatile building block for the site-specific chemical modification of RNA. The 2'-azido group is relatively small and polar, and it supports the C3'-endo ribose pucker characteristic of A-form RNA helices.

The chemical synthesis of RNA containing site-specific 2'-azido modifications has been successfully achieved. This involves the synthesis of 2'-azido-2'-deoxyadenosine phosphodiester building blocks, which can then be incorporated into an RNA strand during solid-phase synthesis. nih.gov A key aspect of this methodology is the compatibility of the azido group with subsequent standard phosphoramidite (B1245037) chemistry for strand assembly. acs.org This allows for the precise placement of the 2'-azidoadenosine at any desired position within the RNA sequence.

Once incorporated into the RNA, the azide group serves as a bioorthogonal handle for further chemical reactions. The most common of these is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry." This allows for the attachment of a wide variety of molecules, such as fluorescent dyes, biotin tags, or other reporter groups, to the RNA at the specific site of the 2'-azido modification. This strategy has been demonstrated for all four standard nucleosides with 2'-azido modifications. acs.org

Metabolic labeling of cellular RNA with 2'-azidoadenosine (2'-AzAd) has also been reported. nih.govresearchgate.net In this approach, cells are fed with the modified nucleoside, which is then incorporated into newly synthesized RNA. The azido-modified RNA can then be detected and analyzed using click chemistry. It has been observed that 2'-AzAd is incorporated into mRNA, primarily by poly(A) polymerases. nih.govresearchgate.net

Application in siRNA Technologies and Gene Silencing Mechanisms

The site-specific incorporation of 2'-azido modifications into small interfering RNAs (siRNAs) has shown significant potential for enhancing their therapeutic properties. Chemical modifications are often introduced into siRNAs to improve their nuclease resistance, reduce off-target effects, and enhance their pharmacokinetic and pharmacodynamic profiles.

The 2'-azido group is particularly well-tolerated in the guide (antisense) strand of the siRNA duplex, which is incorporated into the RNA-induced silencing complex (RISC). nih.govacs.org This is a significant advantage, as many other modifications are better tolerated in the passenger (sense) strand. The ability of the 2'-azido modification to be accommodated within the guide strand without disrupting the gene-silencing activity of the siRNA makes it a valuable tool for developing more effective RNAi therapeutics.

Furthermore, the bioorthogonal reactivity of the 2'-azido group provides a means to conjugate siRNAs to delivery vehicles or imaging agents. This can help to overcome one of the major challenges in RNAi therapy, which is the efficient delivery of siRNAs to their target cells. By attaching targeting ligands or cell-penetrating peptides to the siRNA via the 2'-azido handle, it may be possible to improve their cellular uptake and tissue-specific delivery.

The synthesis of siRNAs containing 2'-azido-2'-deoxyuridine and 2'-azido-2'-deoxyadenosine has been demonstrated, and these modified siRNAs have the potential for enhanced performance in gene silencing applications. nih.gov The introduction of the 2'-azido group complements the existing repertoire of ribose modifications used in siRNA technologies, with the added benefit of chemical reactivity for further functionalization. acs.org

Investigation of RNA-Protein Interactions

Understanding the interactions between RNA and proteins is fundamental to deciphering the mechanisms of gene regulation. Photochemical cross-linking is a powerful technique for identifying and mapping these interactions. 2-Azidoadenosine and its analogs can be incorporated into RNA to serve as site-specific photo-cross-linking agents.

When an RNA molecule containing a 2-azidoadenosine is irradiated with UV light in the presence of its binding proteins, the azido group is converted into a reactive nitrene that can form a covalent bond with amino acids in close proximity. This traps the transient and often weak interactions between the RNA and protein, allowing for the identification of the interacting protein and the mapping of the binding site on both the RNA and the protein.

This approach offers greater specificity and efficiency compared to direct UV cross-linking of unmodified RNA, which can lead to non-specific cross-links and photodamage. nih.gov By placing the photoreactive azido group at a defined position within the RNA, the cross-linking can be localized to a specific region of interest.

The use of nucleoside analogs with photoreactive groups for studying RNA-protein interactions is a well-established strategy. springernature.com While various analogs have been developed, the incorporation of azido-modified nucleosides like 2-azidoadenosine provides a versatile tool for these studies. The ability to enzymatically or chemically synthesize RNA with site-specific placement of 2-azidoadenosine allows for detailed investigations of the topology of ribonucleoprotein complexes. For example, the use of the nucleoside analog 8-azanebularine has been instrumental in studying the interaction between dsRNA and the enzyme ADAR. nih.gov

Analytical and Biophysical Methodologies in 2 Azidoadenosine Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the physicochemical properties of 2-azidoadenosine (B19884) and its impact on the structure of RNA and DNA.

UV-Melting Profile Analysis for Nucleic Acid Thermal Stability

UV-melting profile analysis is a standard method to assess the thermal stability of nucleic acid duplexes. shimadzu.comshimadzu.eu This technique relies on the hyperchromic effect, where the absorbance of UV light by nucleic acids at 260 nm increases as they transition from a double-stranded to a single-stranded state upon heating. shimadzu.comshimadzu.eu The melting temperature (Tm), the temperature at which 50% of the duplex has dissociated, is a key indicator of its stability. shimadzu.comshimadzu.eu

In studies involving 2'-azidoadenosine, this method has been employed to determine the influence of the 2'-azido modification on the stability of RNA duplexes. For instance, the introduction of a 2'-azido guanosine (B1672433) into a self-complementary RNA sequence resulted in a slight decrease in the melting temperature compared to the unmodified counterpart, indicating a minor destabilizing effect. acs.org

Table 1: UV-Melting Temperatures of Modified RNA Duplexes

| RNA Sequence | Modification | Melting Temperature (Tm) in °C |

|---|---|---|

| 5'-GGCUAGCC-3' | Unmodified | 62.2 ± 0.5 |

| 5'-GGCUAGN3CC-3' | 2'-azido guanosine | 59.3 ± 0.5 |

Data sourced from studies conducted at 150 mM NaCl, 10 mM Na2HPO4 (pH 7.0), and an RNA concentration of 16 μM. acs.org

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of biomolecules like proteins and nucleic acids. creative-proteomics.complos.orgresearchgate.net It measures the differential absorption of left and right circularly polarized light, which provides information about the molecule's conformation. creative-proteomics.com In the context of nucleic acids, CD spectra can distinguish between different helical forms, such as A-form and B-form DNA, and can reveal conformational changes upon modification or ligand binding. acs.orgplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution at atomic resolution. weebly.comrsc.orgnih.gov In the study of 2-azidoadenosine and its derivatives, NMR provides detailed information about the conformation of the ribose sugar, the orientation of the bases, and internucleotide distances. acs.orgnih.gov

Complete 1H-NMR assignments have been reported for 2'-5' linked nucleotides containing adenosine (B11128), allowing for a detailed conformational analysis. nih.gov These studies have revealed that 2'-5' linked nucleotides exhibit a stronger tendency to stack compared to their 3'-5' counterparts. nih.gov Furthermore, NMR studies of RNA containing 2'-azido nucleosides have shown that the 2'-azido group favors a C3'-endo ribose conformation, which is characteristic of A-form RNA. nih.gov This finding is crucial for understanding the structural basis of the properties of 2'-azido modified RNA. nih.gov

Advanced Imaging Modalities

The azido (B1232118) group in 2-azidoadenosine serves as a chemical handle for bioorthogonal "click" chemistry, enabling the fluorescent labeling and imaging of these molecules in complex biological environments.

Live Cell Fluorescent Imaging Using Click Adducts

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that allows for the covalent labeling of azido-modified molecules with fluorescent probes under physiological conditions. nih.govacs.org This method has been successfully applied to visualize 2-azidoadenosine and its derivatives in living cells. nih.govnih.gov

In this approach, cells are incubated with 2-azidoadenosine, which is incorporated into cellular nucleic acids or nucleotide pools. nih.govresearchgate.net Subsequently, a cyclooctyne-containing fluorescent dye is added, which reacts specifically with the azido group to form a stable, fluorescent triazole adduct. nih.govnih.gov This "light-up" of fluorescence allows for the direct imaging of the distribution and localization of the 2-azidoadenosine-containing molecules within the cell. nih.govacs.org For example, this technique has been used to image 2- and 8-azidoadenine (B1229929) nucleosides in MCF-7 cancer cells. nih.govnih.gov

Table 2: Properties of a Fluorescent Click Adduct of 2-Azidoadenosine

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | 10.6% |

| Stokes Shift | 133 nm |

| Brightness | 1.74 M-1cm-1 |

Data for the click adduct of 2-azidoadenosine and a dibenzocyclooctyne (DBCO) derivative. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) for Dynamic Measurements

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence, known as the fluorescence lifetime, at each pixel of an image. nih.govrenishaw.comnih.gov The fluorescence lifetime is sensitive to the local microenvironment of the fluorophore, including factors like ion concentration, pH, and molecular binding. renishaw.comchemrxiv.org This makes FLIM a powerful tool for dynamic measurements within living cells. nih.govrenishaw.com

In the context of 2-azidoadenosine research, FLIM has been used to analyze the click adducts formed within cells. nih.govnih.gov By measuring the fluorescence lifetime of the triazole products, researchers can gain insights into the dynamic processes and signaling events involving the modified nucleoside. nih.govnih.gov This provides a deeper understanding of the cellular fate and function of 2-azidoadenosine beyond simple localization. The temporal resolution of FLIM can be as short as 20 picoseconds, allowing for the detection of subtle molecular variations. nih.govsemi.ac.cn

X-ray Crystallography for Atomic Resolution Structural Details

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic coordinates of molecules, including proteins and nucleic acids, in their crystalline state. libretexts.orgutoronto.ca By analyzing the diffraction pattern of X-rays passed through a crystal, researchers can generate an electron density map and build an atomic-resolution model of the molecule. libretexts.org This method provides unparalleled insight into the precise structural arrangement of atoms and the nature of intermolecular interactions.

In the context of 2-azidoadenosine, X-ray crystallography has been instrumental in revealing the structural implications of incorporating this modification into nucleic acids. For instance, the crystal structure of a 2'-azidoadenosine-modified RNA has been solved, providing crucial details about its conformation within an A-form double helix. acs.org The analysis showed that the 2'-azido group favors the C3'-endo ribose conformation and participates in unique water-bridged hydrogen bonding patterns within the minor groove. acs.org Obtaining high-resolution structures, often better than 1.5 Å, is key to accurately modeling the positions of atoms and understanding the fine details of molecular interactions. libretexts.orgmdpi.com

The process involves crystallizing the target molecule, which can be challenging, and then collecting diffraction data using high-intensity X-ray sources like synchrotrons. utoronto.camigrationletters.com The resulting data is then processed to solve and refine the structure, providing a static yet highly detailed picture of the molecule's architecture. libretexts.orgacs.org

Protein and Nucleic Acid Electrophoresis Techniques

Electrophoresis is a fundamental technique used to separate macromolecules like proteins and nucleic acids based on their size, charge, or conformation. When a sample is placed in an electric field, molecules migrate through a gel matrix at different rates, allowing for their separation and subsequent analysis.

Polyacrylamide gel electrophoresis (PAGE) is a widely used method for analyzing proteins that have been covalently labeled by photoaffinity probes such as 2-azido-ATP. epo.orgresearchgate.netresearchgate.net In these experiments, the azido group on the probe is activated by UV light, leading to the formation of a highly reactive nitrene that covalently crosslinks to nearby amino acid residues on the target protein. researchgate.net

Following the photoaffinity labeling reaction, the protein mixture is typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). labxchange.org SDS is a detergent that denatures proteins and coats them with a uniform negative charge, ensuring that their migration through the gel is primarily dependent on their molecular weight. labxchange.org

To visualize the labeled proteins, various detection methods can be employed. If a radiolabeled version of the probe, such as 2-azido-[³²P]ATP, is used, the gel can be exposed to X-ray film or a phosphorimager screen to detect the radioactive bands corresponding to the labeled proteins. researchgate.netnih.gov Alternatively, if the probe contains a tag like biotin (B1667282), the labeled proteins can be detected after transfer to a membrane (Western blotting) using a labeled avidin (B1170675) or streptavidin conjugate. researchgate.net Fluorescent dyes can also be used for in-gel visualization, offering high sensitivity. nih.govgbiosciences.com The intensity of the labeled band can provide a semi-quantitative measure of the extent of labeling.

| Step | Description | Purpose | Reference |

|---|---|---|---|

| Photoaffinity Labeling | Incubation of the biological sample with a 2-azidoadenosine analog (e.g., 2-azido-ATP) followed by UV irradiation. | To covalently attach the probe to interacting proteins. | researchgate.net |

| SDS-PAGE | Separation of the protein mixture on a polyacrylamide gel in the presence of sodium dodecyl sulfate. | To separate proteins based on their molecular weight. | labxchange.org |

| Visualization | Detection of labeled proteins in the gel. | To identify which proteins have been covalently modified by the probe. Methods include autoradiography (for radiolabeled probes), fluorescent scanning (for fluorescently tagged probes), or Western blotting followed by chemiluminescent or fluorescent detection (for biotin-tagged probes). | researchgate.netnih.govgbiosciences.com |

Affinity Chromatography and Mass Spectrometry for Protein Enrichment and Identification

To identify the specific proteins that are labeled by 2-azidoadenosine probes, a combination of affinity chromatography and mass spectrometry is a powerful and commonly employed workflow. nih.govplos.org This approach allows for the enrichment of the labeled proteins from a complex mixture, followed by their definitive identification.

The process typically begins with the use of a 2-azidoadenosine analog that incorporates a biotin tag. plos.org After photo-crosslinking, the cell or tissue lysate, containing a complex mixture of proteins, is passed over an affinity chromatography column where the stationary phase consists of immobilized avidin or streptavidin. bio-rad.comcloudfront.net The high-affinity interaction between biotin and avidin/streptavidin results in the capture of the biotin-tagged, 2-azidoadenosine-labeled proteins, while unlabeled proteins are washed away. nih.gov

Once the labeled proteins are enriched, they can be eluted from the column, often by using a solution that disrupts the biotin-avidin interaction, such as a low pH buffer or a solution containing free biotin. plos.org The enriched protein fraction is then typically separated by SDS-PAGE. The protein bands of interest are excised from the gel and subjected to in-gel digestion, usually with an enzyme like trypsin, to generate a mixture of smaller peptides.

This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). nih.govplos.org In the mass spectrometer, the peptides are ionized, separated based on their mass-to-charge ratio, and then fragmented to produce a characteristic fragmentation pattern. By searching these fragmentation patterns against protein sequence databases, the amino acid sequence of the peptides can be determined, leading to the unambiguous identification of the protein that was originally labeled by the 2-azidoadenosine probe. plos.org

| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| Labeling | Photoaffinity labeling with a biotinylated 2-azidoadenosine probe. | To covalently attach a biotin tag to target proteins. | plos.org |

| Enrichment | Avidin/Streptavidin Affinity Chromatography. | To isolate the biotin-tagged proteins from the complex proteome. | bio-rad.comcloudfront.net |

| Separation & Digestion | SDS-PAGE followed by in-gel tryptic digestion. | To separate the enriched proteins and cleave them into smaller peptides suitable for MS analysis. | plos.org |

| Identification | Tandem Mass Spectrometry (MS/MS). | To determine the amino acid sequence of the peptides and thereby identify the labeled proteins. | nih.govplos.org |

Site-Directed Mutagenesis in Mechanistic Enzymatic Studies

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in corresponding changes to the amino acid sequence of the expressed protein. qmul.ac.ukneb.comneb.cn This method is invaluable for investigating the role of specific amino acid residues in protein function, such as ligand binding and catalysis. qmul.ac.uk

In the context of 2-azidoadenosine studies, site-directed mutagenesis is often used in conjunction with photoaffinity labeling to validate and probe the binding sites identified. nih.govnih.gov Once photoaffinity labeling and mass spectrometry have identified a potential binding site peptide, site-directed mutagenesis can be used to substitute the labeled amino acid(s) with other residues (e.g., alanine, which is often used for scanning mutagenesis due to its non-bulky, chemically inert side chain). frontiersin.org

The effect of these mutations on the binding of the 2-azidoadenosine probe can then be assessed. A significant reduction or complete loss of photolabeling in the mutant protein compared to the wild-type protein provides strong evidence that the mutated residue is indeed part of the binding site or is critical for maintaining the conformation of the binding pocket. nih.govnih.gov For example, studies on E. coli F1-ATPase used site-directed mutagenesis to show that mutating residues αR365 and βY354 affected the binding and crosslinking of 2-azido-ATP, confirming their proximity to the nucleotide-binding site. nih.gov Similarly, in studies of V-ATPase, mutating a specific glutamic acid residue was shown to affect ATP hydrolysis more than nucleotide binding, as evidenced by a partial reduction in labeling by 2-azido-[³²P]ATP. nih.gov This combined approach provides a robust framework for mapping ligand-protein interactions and elucidating the molecular basis of enzyme mechanisms. frontiersin.org

Future Directions and Emerging Research Avenues for 2 Azidoadenosine

Design and Synthesis of Next-Generation 2-Azidoadenosine (B19884) Analogues

The development of novel 2-azidoadenosine analogues is a cornerstone for advancing its application in chemical biology. Future research will focus on synthesizing derivatives with enhanced properties, such as improved cell permeability, greater metabolic stability, and tailored reactivity for specific bioorthogonal reactions.

Key Research Thrusts: